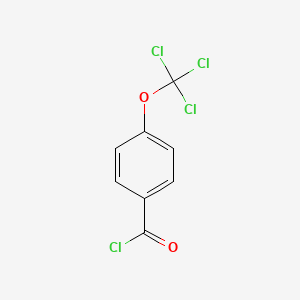

4-(Trichloromethoxy)benzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

36823-89-9 |

|---|---|

Molecular Formula |

C8H4Cl4O2 |

Molecular Weight |

273.9 g/mol |

IUPAC Name |

4-(trichloromethoxy)benzoyl chloride |

InChI |

InChI=1S/C8H4Cl4O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |

InChI Key |

LYJCNWQXQAONLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)OC(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trichloromethoxy Benzoyl Chloride

Historical Perspectives on Preparation Routes

The initial syntheses of 4-(trichloromethoxy)benzoyl chloride relied on potent chlorinating agents and radical-initiated reactions, which, while effective, presented challenges in terms of handling and selectivity.

Early Synthetic Approaches (e.g., Chlorination with PCl₅)

One of the earliest documented methods for the preparation of this compound involved the chlorination of 4-methoxybenzoyl chloride using phosphorus pentachloride (PCl₅). google.comepo.org This approach, detailed in the work of L. M. Yagupol'skii, utilized the strong chlorinating power of PCl₅ to achieve the desired transformation. google.comepo.org While successful in producing the target compound, the use of phosphorus pentachloride is often associated with the formation of phosphorus-containing byproducts, which can complicate purification processes. google.com The reaction of PCl₅ with aromatic compounds can lead to the formation of various chlorinated products. researchgate.net

Radical-Initiated Chlorination Methods (e.g., UV Light)

Another historical approach to the synthesis of this compound involved radical-initiated chlorination. google.comepo.org This method utilized radical-forming agents, such as ultraviolet (UV) light or peroxides, to facilitate the chlorination of the methoxy (B1213986) group on 4-methoxybenzoyl chloride. google.comepo.org It was known that while chlorination of methoxybenzene predominantly results in ring chlorination, the use of UV light promotes side-chain chlorination on the methoxy group under free-radical conditions. google.com However, the application of strong UV light as an initiator on an industrial scale can be both costly and inconvenient due to the significant power requirements. google.com

Contemporary and Optimized Synthesis Strategies

More recent developments in the synthesis of this compound have focused on direct chlorination methods that obviate the need for catalysts or radical initiators, leading to a more streamlined and efficient process. google.com

Direct Chlorination of 4-Methoxybenzoyl Chloride

A significant advancement in the synthesis of this compound is the direct chlorination of 4-methoxybenzoyl chloride with molecular chlorine at elevated temperatures. google.com This method is notable for being conducted "neat," meaning without a solvent, and in the absence of light of a radical-forming intensity. google.com

The temperature of the reaction is a critical parameter that significantly influences the efficiency and outcome of the thermal chlorination process. Research has identified a broad operational temperature range, with more specific ranges and optimal temperatures leading to high yields and purity.

The reaction is effectively carried out at temperatures ranging from approximately 150°C to 225°C. google.com Within this range, a more preferred temperature window is between 170°C and 210°C. google.com For optimal results, a reaction temperature of about 170°C is often utilized. google.com

The following table summarizes the impact of temperature on the synthesis of this compound through direct thermal chlorination:

| Temperature (°C) | Reaction Time (hours) | Purity (%) | Yield (%) | Notes |

| 170-205 | 11.3 | 91 | 88.6 | Temperature was incrementally raised during the reaction. google.com |

| 200 | ~5+ | 94 | 89 | The process was shut down overnight and reheated. google.com |

| 225 | 7.5 | 83.8 | 78 | Higher temperature resulted in slightly lower purity and yield. google.com |

| 170 | ~100 | - | - | Extended reaction time due to limitations in chlorine addition rate. google.com |

This table is based on data presented in patent literature and provides a comparative overview of reaction conditions.

Impact of Reaction Time and Pressure on Conversion and Selectivity (e.g., 3-12 hours)

The duration and pressure of the reaction are critical parameters that influence the efficiency and completeness of the conversion of 4-methoxybenzoyl chloride to this compound. The total time for the addition of chlorine gas is generally in the range of 3 to 12 hours. google.com This timeframe is considered sufficient to achieve an essentially complete conversion of the starting material, provided the chlorine is used efficiently. google.com

An example of a typical laboratory-scale synthesis is detailed in the table below, where chlorine was added over 7.5 hours.

| Parameter | Value |

|---|---|

| Starting Material | 4-methoxybenzoyl chloride (85.3 g) |

| Temperature | 225 °C |

| Chlorine Addition Rate | ~25 g/hour |

| Total Chlorine Added | 184 g |

| Reaction Time | 7.5 hours |

| Crude Product Yield | 127.9 g |

| Product Purity (by VPC) | 83.8% |

| Calculated Yield | 78% |

The reaction can be performed at ambient pressure. google.com However, employing elevated pressure can enhance the process by increasing the utilization of the chlorine gas and accelerating the reaction rate. google.com

Role of Molecular Chlorine Stoichiometry (e.g., 3 moles of Cl₂ per mole)

The stoichiometry of molecular chlorine is a determining factor in the successful synthesis of this compound. The complete conversion of the methoxy group to a trichloromethoxy group requires a specific molar ratio. The chlorination of each mole of the starting material, 4-methoxybenzoyl chloride, consumes three moles of molecular chlorine (Cl₂). google.com This reaction produces one mole of the desired product, this compound, and three moles of hydrogen chloride gas as a byproduct. google.com

To ensure that the starting compound is almost entirely converted to the final product, it is beneficial to use a slight excess of chlorine. google.com

Solvent-Free (Neat) Reaction Conditions

An effective method for preparing this compound involves direct chlorination under solvent-free, or neat, conditions. google.com This process is conducted in the absence of chlorination catalysts or radical initiators. google.com A key aspect of this methodology is the careful control of temperature and the exclusion of light that could promote radical-forming pathways. google.com

The reaction is carried out at elevated temperatures, typically ranging from approximately 150°C to 225°C. google.com A more preferred temperature range for this process is between 170°C and 210°C. google.com

Stepwise Mechanistic Considerations in Chlorination

The transformation of the methoxy group in 4-methoxybenzoyl chloride to the trichloromethoxy group is understood to occur through a stepwise chlorination process. google.com This suggests that the three hydrogen atoms of the methyl group are replaced sequentially by chlorine atoms.

While the intermediate compounds, 4-(monochloromethoxy)benzoyl chloride and 4-(dichloromethoxy)benzoyl chloride, are not typically isolated during the process, their transient formation is a key part of the reaction mechanism. It has been observed that at least some of the desired final product is formed soon after the chlorination process begins, which supports the concept of a sequential reaction pathway. google.com The primary byproduct of this stepwise chlorination is hydrogen chloride gas, which evolves from the reaction mixture. google.com

Novel Synthetic Route Development

Exploration of Alternative Precursors

The conventional and well-documented precursor for the synthesis of this compound is 4-methoxybenzoyl chloride, which undergoes direct chlorination. google.com However, the development of novel synthetic routes can involve exploring alternative starting materials.

One potential alternative strategy could be adapted from methods used for preparing analogous compounds. For instance, chloro-benzoyl chlorides can be synthesized by treating a corresponding chloro-trichloromethylbenzene with water in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). epo.orggoogle.com This suggests that a compound like 1-methoxy-4-(trichloromethyl)benzene (B8626072) could theoretically serve as a precursor. The synthesis of the benzoyl chloride functional group via the hydrolysis of a benzotrichloride (B165768) group is a known transformation. sciencemadness.orgwikipedia.org

Furthermore, precursors for related compounds can be synthesized from different starting points. For example, 4-chlorobenzotrichloride, a valuable intermediate, can be produced from p-xylene (B151628) through vapor-phase chlorination over a carbon catalyst. google.com The precursor 4-methoxybenzoyl chloride itself is typically prepared from 4-methoxybenzoic acid using chlorinating agents like thionyl chloride or oxalyl chloride. chemicalbook.com

Application of Catalytic Systems for Enhanced Efficiency

While the direct, high-temperature chlorination of 4-methoxybenzoyl chloride is specifically designed to proceed without a catalyst, the application of catalytic systems is a major avenue for developing more efficient or milder synthetic routes. google.com

In related syntheses, catalysts are crucial for efficiency. The conversion of various chloro-trichloromethylbenzenes to their corresponding chloro-benzoyl chlorides is effectively achieved at lower temperatures (e.g., below 80°C) using a Lewis acid catalyst like FeCl₃. epo.orggoogle.com This catalytic hydrolysis presents a significant alternative to non-catalytic methods.

Sustainable and Green Chemistry Approaches to Synthesis

The development of sustainable and environmentally benign synthetic methods is a paramount goal in modern chemical research and industry. For the synthesis of this compound, green chemistry principles can be applied to mitigate the hazards and environmental impact associated with traditional synthetic routes. These approaches focus on the use of less hazardous reagents, alternative energy sources, catalytic methods, and improved reaction conditions to enhance safety and efficiency.

Conventional methods for producing this compound often involve high-temperature chlorination of 4-methoxybenzoyl chloride with elemental chlorine. While this method can be effective, it necessitates high energy input and the use of gaseous chlorine, which is a toxic and corrosive substance. Greener alternatives aim to address these shortcomings.

One promising green approach is the use of photocatalysis. Visible-light-mediated photocatalysis has emerged as a powerful tool for a variety of organic transformations, including chlorinations. For instance, the chlorination of electron-rich aromatic compounds has been achieved using visible light in the presence of an organic photoredox catalyst. researchgate.net This methodology could potentially be adapted for the side-chain chlorination of 4-methoxybenzoyl chloride, offering a milder and more energy-efficient alternative to high-temperature conditions. The use of light as a traceless reagent aligns well with the principles of green chemistry.

Another avenue for sustainable synthesis involves the exploration of alternative chlorinating agents that are safer to handle than elemental chlorine. Reagents such as N-chlorosuccinimide (NCS) and N-chlorodialkylamines have been successfully employed for the chlorination of aromatic compounds, including anisole (B1667542) and phenol, with high selectivity. rsc.org These reagents are typically solids or liquids with lower vapor pressures than chlorine gas, reducing the risk of accidental release. The application of these reagents, potentially in conjunction with a catalyst, could provide a more controlled and safer synthesis of this compound.

The use of catalysis is a cornerstone of green chemistry, aiming to increase reaction rates and selectivity, thereby reducing waste. While the direct chlorination of 4-methoxybenzoyl chloride can proceed without a catalyst, the reaction is often conducted at high temperatures. The development of a suitable catalyst could potentially lower the activation energy of the reaction, allowing it to proceed at a lower temperature and with greater control. For example, in the synthesis of other benzoyl chlorides, catalytic amounts of N-formylpyrrolidine have been used with a chlorinating agent under mild conditions. tandfonline.com

Solvent selection is another critical aspect of green synthesis. While many traditional organic reactions rely on volatile and often toxic organic solvents, the synthesis of this compound via direct chlorination can be performed neat (without a solvent), which is a significant green advantage. researchgate.net For reactions requiring a solvent, the choice of environmentally benign options is crucial. Water is an ideal green solvent, and methods for conducting reactions of acyl chlorides in aqueous surfactant solutions have been developed, which could be explored for subsequent reactions of the target molecule. researchgate.netacs.org

Finally, process optimization to improve yield and reduce byproducts is a key component of sustainable synthesis. Detailed research into reaction parameters such as temperature, reaction time, and reactant ratios can lead to more efficient processes with a lower environmental footprint.

Table of Potential Green Chemistry Approaches

| Approach | Potential Advantage | Relevant Research Context |

| Photocatalysis | Milder reaction conditions, lower energy consumption, use of light as a clean reagent. | Visible-light-mediated chlorination of electron-rich arenes. researchgate.net |

| Alternative Chlorinating Agents | Improved safety and handling compared to gaseous chlorine. | Use of N-chlorosuccinimide (NCS) or N-chlorodialkylamines for aromatic chlorination. rsc.org |

| Catalysis | Lower reaction temperatures, increased selectivity, reduced waste. | Catalytic preparation of other benzoyl chlorides. tandfonline.com |

| Solvent-Free Conditions | Elimination of solvent waste and associated hazards. | The conventional synthesis of the target compound is already often solvent-free. researchgate.net |

Reactivity and Reaction Mechanisms of 4 Trichloromethoxy Benzoyl Chloride

Electrophilic Acylation Reactions

4-(Trichloromethoxy)benzoyl chloride is a derivative of carboxylic acid, specifically an acyl chloride. Acyl chlorides are characterized by the functional group -COCl, where a carbonyl group is bonded to a chlorine atom. The carbon atom in the carbonyl group has a partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles.

The reactivity of this compound in electrophilic acylation reactions is significantly influenced by the presence of the trichloromethoxy group (-OCCl₃) at the para position of the benzoyl ring. This group is strongly electron-withdrawing, which further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it highly susceptible to nucleophilic attack. This heightened reactivity makes it a valuable reagent in various organic syntheses.

A common example of an electrophilic acylation reaction is the Friedel-Crafts acylation, where an acyl group is introduced into an aromatic ring. libretexts.orglibretexts.org In the case of this compound, it can react with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgscribd.com The catalyst helps to generate a highly reactive acylium ion, which then acts as the electrophile, attacking the electron-rich aromatic ring to form a ketone. libretexts.org

The general mechanism for the Friedel-Crafts acylation using this compound is as follows:

Formation of the acylium ion: The this compound reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex. This complex then dissociates to generate the 4-(trichloromethoxy)benzoyl acylium ion and [AlCl₄]⁻. libretexts.org

Electrophilic attack: The acylium ion, a potent electrophile, is then attacked by the nucleophilic aromatic ring (e.g., benzene), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A weak base, typically the [AlCl₄]⁻ ion, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org The final product is an aromatic ketone.

It is important to note that due to the deactivating nature of the acyl group, polyacylation is generally not observed in Friedel-Crafts acylation reactions. blogspot.com

The primary mechanistic pathway for reactions involving acyl chlorides, including this compound, is nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com This is a two-step process involving an addition-elimination mechanism. chemguide.co.uklibretexts.orgsavemyexams.com

The general steps are:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.comchemguide.co.uklibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.comchemguide.co.uklibretexts.org

This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. These reactions are fundamental in organic synthesis for the preparation of esters, amides, and other carboxylic acid derivatives.

The reaction of this compound with an alcohol leads to the formation of an ester, a process known as esterification. chemguide.co.uksavemyexams.com This reaction is typically rapid and exothermic. chemguide.co.uk The alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

The general reaction is: 4-(Cl₃CO)C₆H₄COCl + R-OH → 4-(Cl₃CO)C₆H₄COOR + HCl

The mechanism follows the general nucleophilic acyl substitution pathway. The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon. chemguide.co.uk The resulting tetrahedral intermediate then collapses, eliminating a chloride ion to form the ester and hydrogen chloride gas. chemguide.co.uk To neutralize the HCl produced, a base such as pyridine (B92270) is often added. wikipedia.org

Table 1: Examples of Esterification Reactions with Benzoyl Chloride Derivatives

| Alcohol | Acyl Chloride | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Ethanol | Ethanoyl chloride | Ethyl ethanoate | Cold | chemguide.co.uk |

| 2-Propanol | Benzoyl chloride | Isopropyl benzoate | - | libretexts.org |

| Benzyl (B1604629) alcohol | Benzoyl chloride | Benzyl benzoate | Et₃N | nih.gov |

When this compound reacts with a primary or secondary amine, an amide is formed. savemyexams.comdoubtnut.com This reaction is also a nucleophilic acyl substitution. doubtnut.com The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. savemyexams.com

The general reaction is: 4-(Cl₃CO)C₆H₄COCl + RNH₂ → 4-(Cl₃CO)C₆H₄CONHR + HCl

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. libretexts.org Since amines are basic, an excess of the amine is often used to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. libretexts.org Alternatively, a non-nucleophilic base like pyridine can be added. taylorandfrancis.com The Schotten-Baumann reaction conditions, which involve an aqueous alkali metal hydroxide (B78521) solution, are also commonly employed for this transformation. google.com

Table 2: Examples of Amide Formation Reactions with Benzoyl Chloride Derivatives

| Amine | Acyl Chloride | Product | Base/Conditions | Reference |

|---|---|---|---|---|

| Ethylamine | Ethanoyl chloride | N-ethylethanamide | Excess ethylamine | libretexts.org |

| Aniline (B41778) | Benzoyl chloride | N-phenylbenzamide | - | doubtnut.com |

| Pyrrolidine | 4-Fluorobenzoyl chloride | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | Triethylamine | hud.ac.uk |

This compound can react with a carboxylic acid to form a mixed anhydride. This reaction is another example of nucleophilic acyl substitution, where the carboxylate anion (formed by deprotonation of the carboxylic acid) acts as the nucleophile. masterorganicchemistry.com

The general reaction is: 4-(Cl₃CO)C₆H₄COCl + R'COOH → 4-(Cl₃CO)C₆H₄COOCOR' + HCl

The mechanism involves the attack of the carboxylate oxygen on the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then collapses to eliminate the chloride ion. wikipedia.org A base, such as pyridine, is typically used to deprotonate the carboxylic acid and to neutralize the HCl produced. orgsyn.org Mixed anhydrides are often reactive intermediates themselves and are used in situ for further reactions, such as peptide synthesis. thieme-connect.dehighfine.com

Table 3: Examples of Mixed Anhydride Formation

| Carboxylic Acid | Activating Agent | Base | Application | Reference |

|---|---|---|---|---|

| N-Benzoylglycine | Benzoyl chloride | Silver salt | Peptide synthesis | thieme-connect.de |

| Heptoic acid | Heptoyl chloride | Pyridine | Anhydride synthesis | orgsyn.org |

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi), can lead to the formation of ketones. However, with highly reactive organometallics like Grignard reagents, the reaction can be difficult to control, and the initially formed ketone may react further with another equivalent of the Grignard reagent to produce a tertiary alcohol. wikipedia.org

To selectively synthesize ketones, less reactive organometallic reagents are often employed. For example, organocadmium or organocuprate (Gilman) reagents react with acyl chlorides to give ketones as the major product. The synthesis of ketones from organic acid chlorides and organozinc compounds in the presence of palladium catalysts has also been reported. google.comgoogle.com

The reduction of acyl chlorides can lead to aldehydes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride all the way to a primary alcohol. masterorganicchemistry.com To stop the reduction at the aldehyde stage, a less reactive or sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures, is used. masterorganicchemistry.com

Table 4: Reactions of Acyl Chlorides with Organometallic and Reducing Agents

| Reagent | Acyl Chloride | Initial Product | Final Product (if applicable) | Reference |

|---|---|---|---|---|

| Methyl magnesium bromide (2 equiv.) | Benzoyl chloride | Acetophenone | 2-Phenyl-2-propanol | wikipedia.org |

| LiAlH₄ | Ester/Acid Halide | Aldehyde | Primary alcohol | masterorganicchemistry.com |

Nucleophilic Acyl Substitution Reactions

Transformations of the Trichloromethoxy Group

The trichloromethoxy group (-OCCl₃) is a critical determinant of the molecule's reactivity, offering pathways for significant structural modification through halogen exchange, reduction, and hydrolysis.

Halogen Exchange Reactions (e.g., Conversion to Trifluoromethoxy Group with SbF₅ or HF)

A significant transformation of the trichloromethoxy group is its conversion to the corresponding trifluoromethoxy group (-OCF₃). This halogen exchange reaction is a key step in the synthesis of compounds like 4-(trifluoromethoxy)benzoyl chloride, a versatile building block in the pharmaceutical and agrochemical industries. doubtnut.comwikipedia.org The conversion is typically achieved using potent fluorinating agents.

The reaction involves treating this compound with a strong fluoride (B91410) source, such as antimony pentachloride (SbF₅) or anhydrous hydrogen fluoride (HF). These reagents facilitate the stepwise replacement of the three chlorine atoms with fluorine atoms. The resulting 4-(trifluoromethoxy) group imparts unique properties to the molecule, including increased lipophilicity and metabolic stability, which are highly desirable in drug design. wikipedia.org

Table 1: Halogen Exchange Reaction Click on a cell to view more details.

| Reactant | Reagents | Product | Key Transformation |

|---|

Mechanistic Study of Chlorination/Fluorination Exchange

The mechanism of the chlorine-fluorine exchange in the trichloromethoxy group is a classic example of a Lewis acid-catalyzed process. While specific mechanistic studies on this compound are not extensively detailed in the literature, a general mechanism can be proposed based on established principles of halogen exchange reactions.

The process is initiated by the interaction of a chlorine atom from the -OCCl₃ group with the powerful Lewis acid, such as SbF₅. This coordination weakens the C-Cl bond, facilitating its cleavage and the formation of a transient dichloromethoxychlorocarbocation intermediate, stabilized by the [SbF₅Cl]⁻ anion. A fluoride ion from the antimony complex then acts as a nucleophile, attacking the carbocation to form a C-F bond. This sequence repeats for the remaining two chlorine atoms, ultimately yielding the trifluoromethoxy group. The stability of the carbocationic intermediates is a crucial factor in the reaction's progression.

Reductive Transformations

The reductive transformation of the trichloromethoxy group involves the cleavage of its carbon-chlorine bonds. This process, known as reductive dehalogenation, can be accomplished using various chemical or biological methods, although specific applications to this compound are not widely documented. wikipedia.org By analogy with other organochlorine compounds, reagents such as zerovalent iron or catalytic hydrogenation could potentially reduce the C-Cl bonds. wikipedia.org

The reaction would likely proceed in a stepwise manner, replacing chlorine atoms with hydrogen one by one. This could lead to a mixture of products, including dichloromethoxy, chloromethoxy, and ultimately, methoxy (B1213986) derivatives. Biological reductive dechlorination, often carried out by specialized anaerobic bacteria, has been demonstrated for a range of chlorinated compounds and could conceivably be applied to this substrate. nih.govpublications.gc.ca

Hydrolytic Stability and Reactivity

The hydrolytic stability of this compound is dictated by the reactivity of both its functional groups. The acyl chloride group is highly susceptible to hydrolysis, reacting readily with water to form the corresponding carboxylic acid, 4-(trichloromethoxy)benzoic acid. This reaction is typically rapid, similar to the hydrolysis of other benzoyl chlorides like terephthaloyl chloride, which has a half-life of only a few minutes in aqueous solutions. libretexts.org

The trichloromethoxy group is significantly more stable towards hydrolysis than the acyl chloride. However, under forcing conditions such as heating in the presence of acid or base, it can undergo hydrolysis. This process is analogous to the hydrolysis of chloroform (B151607) or other trichloromethyl compounds and likely proceeds through a dichloromethoxy intermediate, which is unstable and further hydrolyzes. A Chinese patent describes a similar process where a trichloromethyl group attached to a fluorinated benzene ring is hydrolyzed with water in the presence of a Lewis acid catalyst (iron trichloride (B1173362) and zinc chloride) to yield the corresponding acyl chloride. msu.edu This suggests that the ultimate hydrolysis product of the -OCCl₃ group would be a carboxylic acid function, leading to the formation of terephthalic acid after the acyl chloride group is also hydrolyzed.

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution Potentials

The potential for introducing new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is heavily influenced by the electronic properties of the existing groups. youtube.comcognitoedu.org Both the acyl chloride (-COCl) and the trichloromethoxy (-OCCl₃) groups are strongly electron-withdrawing, and thus, deactivating towards electrophilic attack. msu.eduorganicchemistrytutor.comlumenlearning.com This makes EAS reactions on this substrate significantly more challenging compared to benzene.

The directing effects of these groups determine the position of any potential substitution:

Acyl Chloride Group (-COCl): This is a well-established deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the ortho and para arenium ion intermediates. libretexts.orglibretexts.org

Trichloromethoxy Group (-OCCl₃): This group is also strongly deactivating. The three highly electronegative chlorine atoms create a powerful electron-withdrawing inductive effect (-I effect). While the oxygen atom possesses lone pairs that could potentially donate electron density to the ring via resonance (+R effect) to direct ortho and para (similar to halogens), the strong inductive pull from the CCl₃ moiety is expected to dominate. The related -CCl₃ group is known to be a meta-director. doubtnut.com Therefore, the -OCCl₃ group is also anticipated to function primarily as a meta-director.

With two meta-directing groups on the ring, predicting the outcome of an EAS reaction becomes straightforward. Any incoming electrophile will be directed to the positions that are meta to both the acyl chloride and the trichloromethoxy groups. In the case of this compound, this means substitution would occur at the positions C-2 and C-6 (or C-3 and C-5 depending on numbering convention relative to the primary substituent), which are ortho to the acyl chloride and meta to the trichloromethoxy group, and vice versa. However, due to the severe deactivation of the ring by both substituents, forcing conditions would be required to achieve any significant level of substitution.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution Click on a cell to view more details.

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -COCl | Strongly electron-withdrawing (-I, -R) | Deactivating | meta |

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. uni.eduwikipedia.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles to afford ortho-substituted products with high regioselectivity. uni.eduwikipedia.org The efficacy of a DMG is related to its ability to coordinate with the lithium atom of the organolithium reagent, thereby increasing the acidity of the adjacent ortho protons. uni.eduuwindsor.ca

The methoxy group is a well-established, moderately strong DMG. uni.edu In contrast, the highly fluorinated trifluoromethoxy group is generally considered a poor directing group due to the reduced Lewis basicity of the oxygen atom, a consequence of the strong electron-withdrawing nature of the trifluoromethyl moiety.

The trichloromethoxy (-OCCl₃) group, similar to the trifluoromethoxy group, is strongly electron-withdrawing. This property would significantly decrease the Lewis basicity of the oxygen atom, making it a weak ligand for coordination with the organolithium reagent. Consequently, the -OCCl₃ group is expected to be a poor directing group for ortho-lithiation. Deprotonation at the positions ortho to the trichloromethoxy group would likely be slow and potentially compete with other reactions, such as nucleophilic attack at the acyl chloride.

It is also important to consider the reactivity of the acyl chloride moiety itself. Organolithium reagents are highly reactive towards acyl chlorides, leading to the formation of ketones or tertiary alcohols upon further reaction. taylorandfrancis.com This inherent reactivity would likely compete with the desired ortho-metalation, further complicating any potential DoM strategy on this substrate without prior protection or modification of the acyl chloride group.

Table 1: Comparison of Directing Group Ability in Directed Ortho Metalation for Related Groups

| Directing Group | Relative Directing Ability | Expected Outcome with this compound |

| -OCH₃ | Moderate to Strong | Efficient ortho-lithiation |

| -OCF₃ | Weak to Inactive | Poor or no ortho-lithiation |

| -OCCl₃ | Predicted Weak to Inactive | Poor or no ortho-lithiation, potential for competing reactions |

This table is based on established principles of directed ortho metalation and the known properties of related functional groups. No direct experimental data for the -OCCl₃ group in this context was found in the surveyed literature.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the trichloromethoxy substituent. The presence of this strongly electron-withdrawing group is expected to have a pronounced effect on the rates and equilibria of its reactions, particularly nucleophilic acyl substitution.

Kinetic Aspects:

Kinetic studies on the reactions of benzoyl chloride and its derivatives provide a framework for understanding the reactivity of this compound. The rate of nucleophilic attack on the carbonyl carbon of a benzoyl chloride is highly sensitive to the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to an acceleration of the reaction rate with nucleophiles.

For instance, studies on the alcoholysis and hydrolysis of various substituted benzoyl chlorides have demonstrated this trend. uni.edursc.org The Hammett equation, which relates reaction rates to substituent constants (σ), is often applicable to these reactions. uni.edu The strongly electron-withdrawing nature of the -OCCl₃ group would correspond to a large, positive σ value, suggesting that this compound should be significantly more reactive towards nucleophiles than benzoyl chloride itself or derivatives bearing electron-donating groups.

While specific kinetic data for this compound is not available, the data for related compounds can be used for a qualitative comparison.

Table 2: Pseudo-First-Order Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides with n-Propanol at 25°C

| Substituent | Rate Constant (k, min⁻¹) |

| H | 0.0321 |

| m-OCH₃ | 0.0340 |

| p-Br | 0.0590 |

| p-I | 0.0617 |

| m-I | 0.1044 |

Data sourced from a study on the alcoholysis of substituted benzoyl chlorides. uni.edu This interactive table allows for the comparison of the effect of different substituents on the reaction rate.

Based on the trend observed in Table 2, the rate constant for the alcoholysis of this compound would be expected to be significantly higher than those listed, due to the powerful electron-withdrawing effect of the -OCCl₃ group.

Thermodynamic Aspects:

For solvolysis reactions, thermodynamic parameters have been determined for some substituted benzoyl chlorides. For example, the solvolysis of 4-methylthiobenzoyl chloride has been shown to have an enthalpy of activation (ΔH‡) of 16.2 ~ 17.6 kJ/mol and an entropy of activation (ΔS‡) of -16.5 ~ -8.6 J/K·mol. researchgate.net These values are indicative of the energy barrier and the degree of order in the transition state of the reaction.

The strongly electron-withdrawing -OCCl₃ group would be expected to stabilize the transition state of nucleophilic acyl substitution reactions, thereby lowering the activation energy and increasing the reaction rate, which aligns with the kinetic predictions.

Table 3: Computed Thermodynamic Properties of Related Benzoyl Chloride Derivatives

| Compound | Enthalpy of Formation (hf) (kJ/mol) | Gibbs Free Energy of Formation (gf) (kJ/mol) |

| Benzoyl chloride | - | - |

| 4-Fluorobenzoyl chloride | -287.18 | -224.82 |

| 4-(Trifluoromethyl)benzoyl chloride | -708.79 | -603.18 |

Data obtained from computational chemistry methods (Joback Method) as reported in chemical databases. chemeo.comchemeo.com These values are theoretical and serve as estimates.

The thermodynamic data for related fluorinated compounds suggest that the introduction of electron-withdrawing halogenated groups has a significant impact on the thermodynamic stability of the molecule. A similar, substantial effect would be anticipated for the trichloromethoxy group.

Applications of 4 Trichloromethoxy Benzoyl Chloride in Advanced Organic Synthesis

Precursor in Fluorine Chemistry

The principal application of 4-(trichloromethoxy)benzoyl chloride is its role as a precursor in the synthesis of various 4-trifluoromethoxy-substituted compounds. The key transformation involves the fluorination of the trichloromethoxy group, typically using a fluorinating agent like hydrogen fluoride (B91410) (HF). This reaction substitutes the chlorine atoms with fluorine atoms, and can also convert the benzoyl chloride functional group into a benzoyl fluoride. epa.govgoogle.com This foundational reaction opens pathways to a range of valuable fluorinated derivatives.

The direct fluorination of this compound serves as a method to produce fluorinated analogs. For instance, reacting this compound with hydrogen fluoride (HF) leads to the substitution of chlorine atoms with fluorine. This process can yield 4-(chlorodifluoromethoxy)benzoyl fluoride, and under exhaustive conditions, is a pathway to 4-trifluoromethoxybenzoyl fluoride. epa.gov The reaction simultaneously converts the acid chloride to the more reactive acid fluoride, which is useful for subsequent transformations.

Table 1: Fluorination Reaction Data

| Reactant | Reagent | Product | Conditions | Yield | Reference |

| This compound | Hydrogen Fluoride (HF) | 4-(Chlorodifluoromethoxy)benzoyl fluoride | -20°C | Excellent | epa.gov |

Once 4-trifluoromethoxybenzoyl fluoride or its corresponding chloride is synthesized, it can be readily converted into 4-trifluoromethoxybenzamide. This is achieved through a standard amidation reaction with ammonia (B1221849) or a primary/secondary amine. The high reactivity of the acyl halide facilitates the formation of the amide bond. 4-(Trifluoromethoxy)benzamide is itself a useful intermediate in organic synthesis. chemicalbook.com

The synthesis of 4-trifluoromethoxybenzonitrile can be accomplished from the benzamide (B126) derivative created in the previous step. The dehydration of 4-trifluoromethoxybenzamide, using a standard dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), yields the corresponding nitrile. 4-(Trifluoromethoxy)benzonitrile is a key intermediate for various pharmaceuticals and agrochemicals. chemimpex.com

The 4-trifluoromethoxybenzoyl halide intermediate is an excellent electrophile for carbon-carbon bond formation. To synthesize isopropyl 4-trifluoromethoxyphenyl ketone, the acyl halide can be reacted with an organometallic reagent like isopropyl magnesium bromide (a Grignard reagent). This reaction, a nucleophilic acyl substitution, effectively attaches the isopropyl group to the carbonyl carbon, forming the desired ketone.

Creating 4-(trifluoromethoxy)aniline (B150132) from this compound involves a multi-step synthetic sequence. A common pathway involves converting the initial acyl chloride into 4-trifluoromethoxybenzamide as described previously. Subsequently, the amide can undergo a Hofmann rearrangement, which uses a reagent like sodium hypobromite (B1234621) to convert the amide into a primary amine with one fewer carbon atom, yielding 4-(trifluoromethoxy)aniline. This aniline (B41778) is a crucial building block for many biologically active molecules, including pharmaceuticals and pesticides. guidechem.comchemicalbook.com

Building Block for Complex Molecules

Beyond its role as a precursor to simple fluorinated aromatics, this compound is a foundational building block for more complex molecular architectures. The derivatives obtained from it, particularly 4-trifluoromethoxybenzoyl chloride, are widely used as acylating agents. chemimpex.comchemimpex.com

A notable example is the one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. epa.gov In this process, this compound is first fluorinated with HF to form 4-(chlorodifluoromethoxy)benzoyl fluoride. epa.gov This intermediate is not isolated but is immediately used in an in-situ Friedel-Crafts reaction with chlorobenzene (B131634) in the presence of a Lewis acid catalyst like boron trifluoride (BF₃). epa.gov This reaction efficiently constructs a diaryl ketone, demonstrating the utility of the starting material in building larger, more functionalized molecules suitable for industrial-scale production. epa.gov The resulting 4-trifluoromethoxybenzoyl moiety is a key structural feature in various advanced materials and in the development of therapeutic agents, such as kinase inhibitors. chemimpex.comchemicalbook.com

Role in the Synthesis of Agrochemical Intermediates

Utility in Pharmaceutical Scaffolds (as an intermediate only)

As a reactive acyl chloride, this compound possesses the potential to be used as an intermediate in the synthesis of more complex molecules, which may include pharmaceutical scaffolds. dapinpharma.com Acyl chlorides are frequently used to introduce a benzoyl moiety into a molecule, a common structural motif in many active pharmaceutical ingredients. lanxess.com However, specific, documented instances of this compound being used to create a particular pharmaceutical scaffold are not prevalent in published literature. Its primary documented role is as a precursor to other chemical intermediates.

Integration into Polymer Science Research (as a monomer or initiator precursor)

There is currently no significant body of research available that details the integration of this compound into polymer science, either as a monomer for polycondensation reactions or as a precursor for polymerization initiators. While benzoyl chloride and its derivatives can be used to produce initiators like benzoyl peroxide, specific studies involving the 4-(trichloromethoxy) derivative in this capacity have not been identified. lanxess.comvynova-group.com

Synthesis of Specialty Chemicals and Functional Materials

The most clearly defined application of this compound is as a specialized intermediate in the synthesis of other functionalized benzoyl derivatives. Research has demonstrated its role as a precursor in the production of other organic compounds.

A notable example is its use in the synthesis of 4-(trifluoromethoxy)benzoyl fluoride. In this process, this compound is reacted with reagents such as antimony pentafluoride or hydrogen fluoride to replace the chlorine atoms of the trichloromethoxy group with fluorine. This transformation is a key step in accessing the trifluoromethoxy-substituted benzoyl scaffold, which is valuable in medicinal chemistry and materials science. chemimpex.com

The synthesis of this compound itself is well-documented, with methods involving the direct chlorination of 4-methoxybenzoyl chloride at elevated temperatures. This process provides a route to this reactive intermediate, which can then be used for further chemical transformations.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Conditions | Product | Reference |

|---|

This interactive table summarizes a key synthesis method.

Catalyst Development and Ligand Synthesis Utilizing this compound

No specific research has been found that describes the use of this compound in the development of catalysts or for the synthesis of ligands for metal complexes.

Stereoselective Transformations (if applicable to specific derivatives)

There is no available information to suggest that this compound or its immediate derivatives are directly involved in notable stereoselective transformations.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are essential for separating components of a mixture, allowing for the monitoring of reaction progress and the purification of the final product.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of 4-(trichloromethoxy)benzoyl chloride, GC would be a suitable method for assessing its purity. A pure sample would show a single major peak in the chromatogram. The technique can also be used to monitor the progress of its synthesis, for example, by observing the disappearance of the starting material, 4-methoxybenzoyl chloride, and the appearance of the product peak. chemicalbook.com However, as acyl chlorides can be highly reactive, care must be taken to use appropriate GC columns and conditions to avoid on-column reactions or degradation. chromforum.org GC coupled with mass spectrometry (GC-MS) is particularly powerful for identifying impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, reversed-phase HPLC would likely be the method of choice. This would involve a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. HPLC is also invaluable for monitoring the reaction progress by analyzing aliquots of the reaction mixture over time. The development of a robust HPLC method would involve the optimization of the column, mobile phase composition, flow rate, and detection wavelength. Benzoyl chloride and its derivatives are often analyzed using HPLC for quality control and impurity profiling. chromatographyonline.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethoxy)benzoyl chloride |

| 4-methoxybenzoyl chloride |

| 4-(phenylazo)benzoyl chloride |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical methods, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and the characterization of pure substances. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for the analysis of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of the parent compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. For this compound, key fragmentation pathways would likely involve the loss of the chlorine atom from the benzoyl chloride moiety and cleavage of the trichloromethoxy group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for compounds that are not suitable for GC analysis due to low volatility or thermal instability. Benzoyl chlorides are often used as derivatizing agents in LC-MS to improve the detection of other molecules. chemicalbook.comwikipedia.orgmdpi.comnih.govnih.gov This highlights the reactivity of the benzoyl chloride group, which readily reacts with nucleophiles.

In an LC-MS analysis of this compound itself, a reversed-phase column would likely be used for separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid to improve peak shape. After separation, the analyte would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The resulting mass spectrum would provide information on the molecular weight and fragmentation pattern of the compound.

A hypothetical table of expected ions in the mass spectrum of this compound is presented below.

| Ion Description | Expected m/z |

| Molecular Ion [M]+ | 271.9 |

| Fragment [M-Cl]+ | 236.9 |

| Fragment [M-COCl]+ | 208.9 |

| Fragment [C7H4ClO]+ | 139.0 |

| Fragment [CCl3]+ | 116.9 |

This table is illustrative and based on the theoretical fragmentation of this compound. Actual results may vary based on instrumental conditions.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the principles of the technique can be described. To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The crystal structure of the related compound, 4-chlorobenzyl chloride, has been determined, revealing a planar chlorobenzene (B131634) ring with the CH2Cl bond oriented nearly orthogonally to it. mdpi.com For this compound, a crystal structure would be expected to show a planar benzene (B151609) ring. The trichloromethoxy and benzoyl chloride groups would likely exhibit a specific rotational orientation relative to the ring to minimize steric hindrance. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data, and a search for benzoyl chloride reveals a displacement ellipsoid representation of its molecular structure. cam.ac.ukresearchgate.net

A hypothetical table of selected bond lengths and angles for this compound, based on known values for similar structures, is provided below.

| Parameter | Expected Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-Cl (benzoyl) bond length | ~1.79 Å |

| C=O bond length | ~1.19 Å |

| C-O bond length | ~1.36 Å |

| O-C-Cl bond angle | ~110° |

| C-C-C (aromatic) bond angle | ~120° |

This table is illustrative and based on typical values for related organic compounds. Actual crystallographic data may differ.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can be compared to the theoretical values calculated from the molecular formula. This is a critical step in verifying the identity and purity of a synthesized compound.

For an organochlorine compound like this compound, elemental analysis would typically be performed for carbon, hydrogen, and chlorine. The analysis for carbon and hydrogen is usually carried out by combustion analysis, where the sample is burned in a stream of oxygen, and the resulting carbon dioxide and water are measured. Chlorine content can be determined by various methods, including titration or ion chromatography after decomposition of the compound.

The theoretical elemental composition of this compound (C8H4Cl4O2) is presented in the table below, alongside the composition for the related compound 4-(trichloromethyl)benzoyl chloride (C8H4Cl4O). axios-research.com

| Element | Theoretical % in this compound (C8H4Cl4O2) | Theoretical % in 4-(trichloromethyl)benzoyl chloride (C8H4Cl4O) |

| Carbon (C) | 33.15 | 37.26 |

| Hydrogen (H) | 1.39 | 1.56 |

| Chlorine (Cl) | 48.94 | 54.99 |

| Oxygen (O) | 11.04 | 6.20 |

A close agreement between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's elemental formula and purity. For example, the elemental analysis of benzoyl chloride has been reported with found values of 59.78% C and 3.57% H, which are in excellent agreement with the theoretical values of 59.81% C and 3.59% H. chemicalbook.comdrugfuture.com

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(trichloromethoxy)benzoyl chloride, these calculations would provide a wealth of information.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure would elucidate the distribution of electrons within the molecule. This includes mapping the electron density to identify regions of high and low electron concentration, which is crucial for understanding the molecule's polarity and intermolecular interactions. Natural Bond Orbital (NBO) analysis could be employed to investigate the nature of the chemical bonds, such as the C-Cl bonds in the trichloromethoxy group and the C-O and C=O bonds of the benzoyl chloride moiety. This would provide insights into bond strengths, hybridization, and potential resonance effects.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional arrangement of atoms in this compound is critical to its reactivity. Conformational analysis would involve identifying the most stable conformations of the molecule by calculating the potential energy surface as a function of key dihedral angles. This would reveal the preferred orientation of the trichloromethoxy and benzoyl chloride groups relative to the benzene (B151609) ring. Geometry optimization using methods like Density Functional Theory (DFT) would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s).

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (methoxy) | Data not available |

| C-Cl | Data not available | |

| C=O | Data not available | |

| C-Cl (benzoyl) | Data not available | |

| Bond Angle | O-C-Cl (methoxy) | Data not available |

| C-C=O | Data not available | |

| Dihedral Angle | C-O-C-C | Data not available |

Reactivity Prediction via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orglibretexts.org By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict how the molecule will interact with other reagents. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the locations of the HOMO and LUMO on the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Reaction Mechanism Elucidation using Computational Methods

Computational methods can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism.

Transition State Characterization

For any proposed reaction involving this compound, such as its synthesis or its use in acylation reactions, computational methods can be used to locate and characterize the transition state(s). This involves finding the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of the transition state provide crucial information about the structure of the activated complex and confirm that it is a true transition state (i.e., having exactly one imaginary frequency).

Energy Profile Calculations for Synthetic Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a synthetic pathway can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in the synthesis of this compound from 4-methoxybenzoyl chloride, computational studies could elucidate the step-by-step mechanism of chlorination and identify the rate-determining step.

Table 3: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | Data not available |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

| Products | Data not available |

Molecular Dynamics Simulations

A thorough review of available scientific literature indicates a lack of specific molecular dynamics (MD) simulation studies focused on this compound. Consequently, detailed computational data regarding its specific solution-phase behavior, conformational dynamics in different solvents, or precise intermolecular interaction potentials are not publicly available at this time. Such studies would be valuable to elucidate the solvent shell structure around the reactive acyl chloride group and the bulky trichloromethoxy substituent, offering deeper insight into its reactivity in various reaction media.

Structure-Reactivity Relationship Studies

The reactivity of this compound is best understood through the lens of linear free-energy relationships, most notably the Hammett equation. libretexts.orgwikipedia.org This approach quantitatively assesses how substituents on an aromatic ring influence reaction rates and equilibria by modifying the electronic character of the reaction center. dalalinstitute.com The governing principle is that the electronic influence of a substituent can be separated from the specifics of the reaction itself. wikipedia.org

The Hammett equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted (reference) compound.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (in this case, the para-trichloromethoxy group). It quantifies the electronic effect of the substituent. libretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects. wikipedia.org

The key to understanding the reactivity of this compound lies in the powerful electron-withdrawing nature of the para-trichloromethoxy (-OCCl₃) group. This effect is dominated by a strong negative inductive effect (-I) originating from the three highly electronegative chlorine atoms on the methoxy (B1213986) carbon. This potent inductive withdrawal significantly outweighs the weak positive resonance effect (+R) from the oxygen lone pairs, which are sterically hindered and electronically depleted by the adjacent CCl₃ group.

This strong electron withdrawal has a profound impact on the benzoyl chloride moiety:

Increased Electrophilicity: The -OCCl₃ group pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon of the acyl chloride. This makes the carbonyl carbon significantly more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.

Stabilization of the Transition State: For nucleophilic acyl substitution, the rate-determining step often involves the formation of a negatively charged tetrahedral intermediate. An electron-withdrawing group at the para position helps to delocalize and stabilize this developing negative charge, thereby lowering the activation energy of the reaction and increasing the reaction rate. dalalinstitute.com

Due to these effects, the Hammett substituent constant (σₚ) for the -OCCl₃ group is expected to be large and positive, comparable to or even exceeding that of other well-known electron-withdrawing groups like the nitro group (-NO₂). A large positive σ value signifies a substantial rate enhancement for reactions that are accelerated by electron-withdrawing substituents (i.e., reactions with a positive ρ value), such as the hydrolysis or aminolysis of benzoyl chlorides. libretexts.orgwikipedia.org

The expected impact on reactivity can be contextualized by comparing it with other substituted benzoyl chlorides, as shown in the table below.

| Substituent (para-) | Hammett Constant (σₚ) | Electronic Effect | Expected Relative Reactivity toward Nucleophiles |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Strongly Donating (+R > -I) | Much Lower |

| -H (Unsubstituted) | 0.00 | Reference | Baseline |

| -Cl (Chloro) | +0.23 | Withdrawing (-I > +R) | Higher |

| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Withdrawing (-I) | Much Higher |

| -NO₂ (Nitro) | +0.78 | Very Strongly Withdrawing (-I, -R) | Very Much Higher |

| -OCCl₃ (Trichloromethoxy) | Large Positive (Estimated) | Very Strongly Withdrawing (-I >> +R) | Expected to be Very High (similar to or greater than -NO₂) |

Environmental and Industrial Considerations from a Research Perspective

Process Intensification and Optimization in Research Scale-Up

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. For the synthesis of 4-(trichloromethoxy)benzoyl chloride, research into process intensification focuses on moving away from traditional large-scale batch reactors towards more advanced, continuous manufacturing methods.

One of the primary documented methods for producing this compound involves the direct chlorination of 4-methoxybenzoyl chloride using molecular chlorine at elevated temperatures. google.com A significant step towards process intensification in this synthesis is the discovery that the reaction can be performed "neat," meaning without any solvents or diluents. google.com This approach drastically reduces the process mass intensity (PMI) and eliminates the need for solvent handling and recovery steps.

Further optimization studies in a batch process have explored the impact of temperature and reaction time on yield and purity. Research indicates that a staged temperature profile can lead to higher yields. For instance, initiating the chlorination at a lower temperature and gradually increasing it over the course of the reaction has proven effective. google.com One study demonstrated that a process starting at 150°C and incrementally rising to 210°C over 10 hours resulted in an 82% yield of 85.5% pure product. google.com A more refined temperature staging process yielded a product of 91% purity with an 88.6% theoretical yield. google.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | 4-methoxybenzoyl chloride | 4-methoxybenzoyl chloride | 4-methoxybenzoyl chloride |

| Chlorination Method | Neat, Molecular Chlorine | Neat, Molecular Chlorine | Neat, Molecular Chlorine |

| Temperature Profile | 150°C → 180°C → 210°C | 170°C → 185-190°C → 200-205°C | 150°C (3.5h), 180°C (3.5h), 210°C (3h) |

| Reaction Time | Not specified | 11.3 hours | 10 hours |

| Purity of Crude Product | 83.8% | 91% | 85.5% |

| Theoretical Yield | 78% | 88.6% | 82% |

| Reference | google.com | google.com | google.com |

From a forward-looking research perspective, converting this batch process into a continuous flow system presents the next frontier for intensification. digitellinc.com Flow reactors offer superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, particularly when handling hazardous reagents like chlorine. rsc.org The in-situ generation and immediate consumption of hazardous intermediates, a hallmark of flow chemistry, could be applied to phosgenation-related syntheses, which are alternative routes to acyl chlorides. rsc.orgacs.org

Waste Minimization and By-product Utilization Research

A critical aspect of green chemistry is the minimization of waste and the valorization of by-products. In the synthesis of this compound, the primary by-product depends on the chosen synthetic route.

In the direct chlorination of 4-methoxybenzoyl chloride, three equivalents of hydrogen chloride (HCl) gas are generated for every equivalent of product formed. wikipedia.org From a research perspective, this presents an opportunity for by-product utilization. Instead of being neutralized and disposed of as a salt waste, the captured HCl gas can be absorbed into water to create hydrochloric acid, a widely used industrial chemical. patsnap.com

Alternative synthesis pathways, while potentially isomer-specific, can generate more complex waste streams. For example, a process starting from p-xylene (B151628) involves an initial chlorination to form 1,4-bis(trichloromethyl)benzene, which then undergoes chlorinolysis to yield the desired product and carbon tetrachloride as a significant by-product. google.com Carbon tetrachloride is a toxic and ozone-depleting substance, making this route less environmentally favorable without effective capture and conversion technologies.

| Synthesis Route | Starting Material | Key Intermediate(s) | Major By-product(s) | Reference |

| Direct Chlorination | 4-methoxybenzoyl chloride | None | Hydrogen Chloride (HCl) | google.com |

| Chlorination/Chlorinolysis | p-xylene | 1,4-bis(trichloromethyl)benzene | Carbon tetrachloride (CCl₄), HCl | google.com |

| Side-Chain Chlorination | Toluene | Benzyl (B1604629) chloride, Benzal chloride | Hydrogen Chloride (HCl), Isomeric chlorotoluenes | wikipedia.orggoogle.com |

Research into waste minimization for this and similar processes explores several avenues. This includes the development of more selective catalysts to reduce the formation of undesired isomers and by-products, and the design of integrated processes where by-products from one step can be used as reagents in another. patsnap.com

Solvent Selection and Recovery in Research Synthesis

The choice of solvent is a fundamental consideration in green synthesis design. An ideal solvent is non-toxic, non-flammable, derived from renewable resources, and easily recyclable. While the optimized industrial process for this compound is a solvent-free ("neat") reaction, laboratory-scale research and alternative synthetic routes often employ solvents. google.com

In the broader context of acyl chloride synthesis, common solvents include chlorinated hydrocarbons like dichloromethane, and ethers like tetrahydrofuran (B95107) (THF). jcsp.org.pkresearchgate.net However, these solvents have environmental and health drawbacks. researchgate.net Dichloromethane, for instance, is a suspected carcinogen, and THF can form explosive peroxides. researchgate.netresearchgate.net Research into greener solvent alternatives is an active field. This includes exploring the utility of solvents like ethyl acetate (B1210297) or even more novel bio-based solvents. jcsp.org.pkresearchgate.net

When a solvent is necessary, efficient recovery and recycling are paramount for minimizing waste and improving process economics. Distillation is the most common recovery method. orgsyn.org The selection of a solvent should, therefore, also consider its boiling point relative to the reactants and products to ensure that separation by distillation is feasible and energy-efficient. For example, a solvent with a low boiling point is easier to remove from a high-boiling product like this compound. sciencemadness.org

| Solvent | Boiling Point (°C) | Key Research Considerations | Reference |

| None (Neat) | N/A | Ideal for process intensification; minimizes waste and eliminates recovery steps. | google.com |

| Dichloromethane (DCM) | 39.6 | Good solvent for many organic reactions, but is a suspected carcinogen and can complicate work-up. | researchgate.net |

| Tetrahydrofuran (THF) | 66 | Effective solvent, but can form explosive peroxides and has a high energy demand for its production. | researchgate.netresearchgate.net |

| Ethyl Acetate | 77.1 | Considered a greener alternative to many chlorinated solvents; less toxic. | jcsp.org.pk |

| Benzene (B151609) | 80.1 | Effective solvent but is a known carcinogen and its use is highly restricted. | researchgate.net |

Atom Economy and Reaction Efficiency Studies

Green chemistry metrics are essential tools for quantitatively assessing the environmental performance of a chemical process. mdpi.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product.

For the synthesis of this compound from 4-methoxybenzoyl chloride and chlorine, the balanced chemical equation is: C₈H₇ClO₂ + 3Cl₂ → C₈H₄Cl₄O₂ + 3HCl

The atom economy is calculated as: (Molecular Weight of C₈H₄Cl₄O₂) / (Molecular Weight of C₈H₇ClO₂ + 3 * Molecular Weight of Cl₂) * 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₄Cl₄O₂ | 289.93 |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 |

| Chlorine | Cl₂ | 70.90 |

| Hydrogen Chloride | HCl | 36.46 |

Using the molecular weights, the theoretical atom economy is approximately 60% . This indicates that a significant portion of the reactant mass is converted into the by-product, hydrogen chloride. While this value is fixed by the reaction stoichiometry, improving other metrics like reaction yield and E-Factor (Environmental Factor), which considers all waste generated, is crucial.

Reaction efficiency is measured by the chemical yield. Research has demonstrated that optimizing reaction conditions can push the theoretical yield for this process to nearly 89%. google.com

| Metric | Definition | Value/Significance for this Synthesis |

| Atom Economy | (MW of desired product / MW of all reactants) x 100 | ~60% (fixed by stoichiometry) |

| Reaction Yield | (Actual amount of product / Theoretical amount of product) x 100 | Up to 88.6% reported in optimized batch processes. google.com |

| E-Factor | Total mass of waste / Mass of product | Significantly improved in the "neat" process due to the absence of solvent waste. |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | Drastically reduced in the "neat" process compared to a solvent-based alternative. |

Future research from an efficiency perspective will likely focus on catalytic cycles that might avoid the use of stoichiometric chlorinating agents or develop pathways with more favorable atom economy. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns

The reactivity of 4-(trichloromethoxy)benzoyl chloride is largely predicted by its two primary functional groups: the benzoyl chloride and the trichloromethoxy group. The benzoyl chloride moiety is a well-established acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as alcohols, amines, and thiols. However, the influence of the para-substituted trichloromethoxy group on the reactivity of the acyl chloride is an area ripe for investigation.

Future research could systematically explore the reaction of this compound with a diverse panel of nucleophiles under various conditions. This would not only provide a library of novel derivatives but also elucidate the electronic and steric effects of the trichloromethoxy group.

Furthermore, the trichloromethoxy group itself presents intriguing possibilities for novel transformations. It is a potential precursor to other functional groups through reactions such as hydrolysis, which would convert it to a carboxylic acid, or reaction with other nucleophiles under specific conditions. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be invaluable in uncovering and understanding these novel reactivity patterns.

Table 1: Potential Nucleophilic Acyl Substitution Reactions of this compound

| Nucleophile | Product Class | Potential Research Focus |

| Alcohols | Esters | Investigation of catalytic methods (e.g., organocatalysis) to enhance reaction efficiency and selectivity. |

| Amines | Amides | Synthesis of a diverse library of amides for biological screening or as building blocks for more complex molecules. |

| Thiols | Thioesters | Exploration of the synthesis and properties of sulfur-containing derivatives. |

| Organometallic Reagents | Ketones | Study of the scope and limitations of coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds. |

Development of Asymmetric Transformations

The development of asymmetric transformations is a critical area of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical and agrochemical industries. Currently, there is a lack of published research on the use of this compound in asymmetric synthesis.

Future research efforts could be directed towards several key areas:

Chiral Resolution: The synthesis of racemic derivatives of this compound, followed by separation into individual enantiomers using chiral chromatography or classical resolution techniques.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions involving this compound. This could include the asymmetric reduction of a ketone derived from this compound or the use of chiral nucleophiles in substitution reactions.

Chiral Auxiliaries: The attachment of a chiral auxiliary to a derivative of this compound to direct the stereochemistry of subsequent reactions.

Success in this area would significantly enhance the value of this compound as a building block for the synthesis of complex, stereochemically defined molecules.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of this compound into flow chemistry methodologies is a promising avenue for future research.

Given that reactions involving acyl chlorides can be highly exothermic, the superior heat transfer capabilities of flow reactors would allow for safer and more controlled reactions. Future studies could focus on:

Continuous Synthesis of Derivatives: Developing continuous flow processes for the synthesis of esters, amides, and other derivatives of this compound. This would enable the rapid and efficient production of a library of compounds for screening purposes.

Telescoped Reactions: Designing multi-step reaction sequences in a continuous flow setup, where the product of one reaction is immediately used as the substrate for the next, without the need for intermediate purification steps.

In-line Analysis: Integrating in-line analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), to monitor reaction progress in real-time and enable rapid optimization of reaction conditions.

The development of robust flow chemistry protocols for this compound would be a significant step towards its potential industrial application.

Applications in New Materials Discovery

The unique combination of a rigid aromatic ring, a reactive acyl chloride, and a halogen-rich trichloromethoxy group makes this compound an interesting candidate for the synthesis of new materials with novel properties.

Future research in this area could explore its use as a monomer or cross-linking agent in the synthesis of polymers. The presence of the trichloromethoxy group could impart specific properties to the resulting polymers, such as:

Flame Retardancy: The high chlorine content could enhance the flame-retardant properties of the material.

High Refractive Index: The presence of heavy atoms like chlorine can increase the refractive index of polymers, which is desirable for optical applications.

Chemical Resistance: The bulky and electron-withdrawing trichloromethoxy group may enhance the chemical stability of the polymer backbone.

Systematic studies on the polymerization of this compound with various co-monomers and the characterization of the resulting materials would be necessary to fully explore its potential in materials science.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Synthetic Strategy | Potential Properties |

| Polyesters | Polycondensation with diols | Enhanced thermal stability, flame retardancy |

| Polyamides | Polycondensation with diamines | High strength, chemical resistance |

| Cross-linked Polymers | Reaction with multifunctional monomers | Improved mechanical properties, solvent resistance |

Design of Sustainable Synthetic Routes for its Derivatives